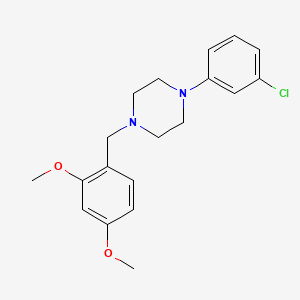
4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a synthetic compound that belongs to the thiazole family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has potential applications in various scientific research fields. In medicine, this compound has been shown to possess antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been studied for its ability to inhibit the growth of plant pathogens and pests. In material science, it has been investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been suggested that this compound may inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one have been investigated in various studies. In one study, this compound was found to inhibit the growth of Candida albicans, a common fungal pathogen. In another study, it was shown to inhibit the growth of Escherichia coli, a common bacterial pathogen. Additionally, this compound has been shown to induce apoptosis in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments include its potent antimicrobial, antifungal, and antitumor properties. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 2-aminothiazole with 3-ethoxy-4-methoxybenzaldehyde and methylthioacetic acid in the presence of a catalyst such as acetic anhydride. The resulting product is then purified by recrystallization to obtain a high yield of pure compound.
Propriétés
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-4-18-12-8-9(5-6-11(12)17-2)7-10-13(16)20-14(15-10)19-3/h5-8H,4H2,1-3H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKBPXSFAVJHSF-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)SC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)SC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-ethoxy-4-methoxybenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5740444.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)

![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5740475.png)


![3-(4-chlorophenyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5740499.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5740506.png)
![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740511.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5740521.png)
